Chlorhydrate d'apraclonidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Apraclonidine hydrochloride is not explicitly detailed in the provided literature, suggesting that its production might involve proprietary methods or follow general synthetic pathways common for adrenergic agonists. The focus is rather on its structural and functional aspects.

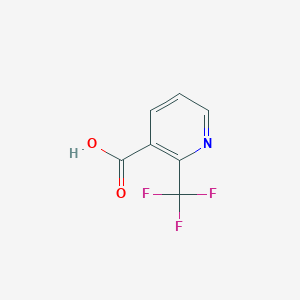

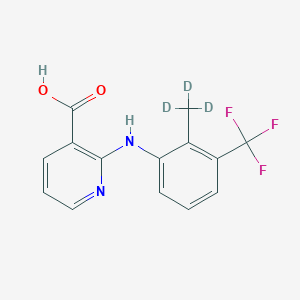

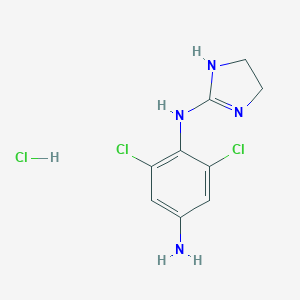

Molecular Structure Analysis

Apraclonidine hydrochloride has a unique molecular structure that contributes to its pharmacological profile. Its crystal structure, as determined by X-ray analysis, belongs to a specific space group, with cell dimensions that indicate a twisted structure compared to related drugs like clonidine. This configuration, especially the protonation of the nitrogen atom bridging two rings, is crucial for its activity (Hirayama, 2013).

Applications De Recherche Scientifique

Prévention ou réduction des augmentations intraopératoires et postopératoires de la pression intraoculaire

Le chlorhydrate d'apraclonidine est utilisé pour la prévention ou la réduction des augmentations intraopératoires et postopératoires de la pression intraoculaire (PIO) avant et après une chirurgie au laser oculaire .

Traitement adjuvant à court terme du glaucome à angle ouvert

Il est également utilisé comme traitement adjuvant à court terme chez les patients atteints de glaucome à angle ouvert qui suivent un traitement médical maximalement toléré nécessitant une réduction supplémentaire de la PIO .

Effet additif aux bêta-bloquants non sélectifs

Une étude a étudié l'effet additif à court terme et les effets secondaires de l'ajout de 1 % de this compound aux bêta-bloquants non sélectifs chez les patients atteints d'hypertension oculaire ou de glaucome à angle ouvert primaire précoce . L'étude a conclu que le this compound à 1 % procure un effet additif de réduction de la pression aux bêta-bloquants non sélectifs pendant au moins 12 heures après une seule application .

Utilisation dans le syndrome de Horner

L'apraclonidine a été étudiée pour ses effets oculaires dans le syndrome de Horner . La régulation positive des récepteurs α qui se produit avec la dénervation sympathique démasque l'effet α1 de l'apraclonidine, ce qui provoque cliniquement une dilatation pupillaire . L'apraclonidine peut être un médicament utile pour le diagnostic du syndrome de Horner .

Réduction de la pression intraoculaire (PIO)

L'apraclonidine, un agoniste des récepteurs α-adrénergiques, réduit la production d'humeur aqueuse et abaisse la pression intraoculaire (PIO) . Cet effet a été observé chez les patients atteints du syndrome de Horner .

Utilisation dans le traitement du glaucome

L'apraclonidine a fait l'objet de recherches pour une utilisation possible dans le traitement du glaucome

Mécanisme D'action

Target of Action

Apraclonidine hydrochloride primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of intraocular pressure. Apraclonidine also stimulates alpha-1 receptors to a lesser extent .

Mode of Action

Apraclonidine is a relatively selective alpha-2 adrenergic receptor agonist. It binds to these receptors and stimulates them, leading to a series of biochemical reactions . The exact mechanism of action is unknown, but studies suggest that Apraclonidine reduces aqueous humor production through the constriction of afferent ciliary process vessels and increases uveoscleral outflow .

Biochemical Pathways

Apraclonidine’s interaction with alpha-2 adrenergic receptors triggers a cascade of events that ultimately lead to a decrease in intraocular pressure. This is achieved by reducing the production of aqueous humor and increasing uveoscleral outflow . Additionally, Apraclonidine inhibits the production of cyclic adenosine monophosphate (AMP) by inhibiting adenylate cyclase .

Pharmacokinetics

It is known that the drug has a protein binding of 987% and an elimination half-life of 8 hours .

Result of Action

The primary result of Apraclonidine’s action is a significant lowering of intraocular pressure with minimal effects on cardiovascular and pulmonary parameters . This makes it an effective treatment for conditions like glaucoma and ocular hypertension .

Action Environment

The efficacy and stability of Apraclonidine can be influenced by various environmental factors. For instance, the drug is typically administered topically as an ophthalmic solution, and its concentration can impact its effectiveness . It is usually administered at a concentration of 1% for the prevention and treatment of post-surgical intraocular pressure elevation and 0.5% for short-term adjunctive therapy in patients on maximally tolerated medical therapy who require additional reduction of intraocular pressure .

Safety and Hazards

Orientations Futures

Apraclonidine hydrochloride shows promise as a useful adjunctive agent for short-term use in glaucoma therapy . It has been observed to increase eyelid aperture in Horner’s syndrome, in botulinum toxin–induced ptosis, and in healthy subjects . Measuring eyelid aperture on pupillometry recordings may improve the diagnostic accuracy of apraclonidine testing in Horner’s syndrome .

Propriétés

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYGBJVDRBCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045749 | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73218-79-8, 66711-21-5 | |

| Record name | Apraclonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apraclonidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Aminoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73218-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRACLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

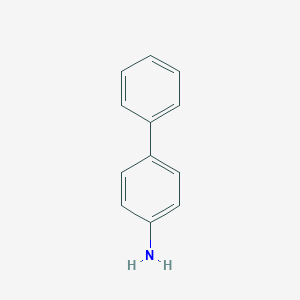

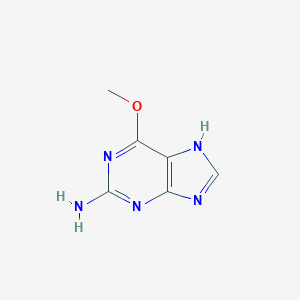

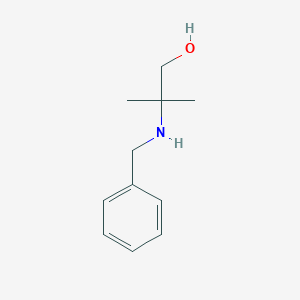

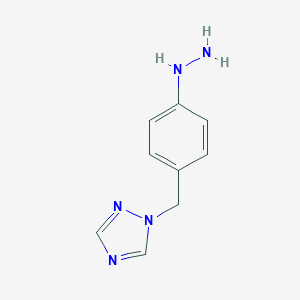

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.